7-Phenylbicyclo[4.1.0]heptane
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Overview
Description
7-Phenylbicyclo[410]heptane is a bicyclic compound characterized by a phenyl group attached to a bicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is catalyzed by transition metals such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Phenylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Phenylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 7-Phenylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the bicyclic framework can provide steric hindrance, influencing the compound’s reactivity and binding properties. These interactions can affect various pathways, including enzymatic reactions and receptor binding .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichloro-1-phenylbicyclo[4.1.0]heptane: Contains chlorine atoms, which can alter its reactivity and applications.
Bicyclo[4.1.0]heptane: Lacks the phenyl group, making it less complex and potentially less versatile in applications.
Uniqueness
7-Phenylbicyclo[41The combination of the bicyclic framework and the phenyl group provides a distinct set of properties that can be leveraged in synthetic chemistry and material science .
Properties
CAS No. |
1132-24-7 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
7-phenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)13/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI Key |
CIWHBNDTHGFNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2C3=CC=CC=C3 |
Origin of Product |
United States |
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